N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
“N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution or reductive amination.
Coupling with Benzamide: The final step often involves coupling the triazole-piperidine intermediate with benzoyl chloride under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the triazole moiety.
Reduction: Reduction reactions can be used to modify the triazole ring or reduce any nitro groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in transition metal catalysis.
Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Enzyme Inhibition: Triazole derivatives are studied for their ability to inhibit enzymes, such as cytochrome P450.
Antimicrobial Activity: These compounds often exhibit antibacterial, antifungal, and antiviral properties.
Medicine
Drug Development: The compound may be investigated for its potential as a therapeutic agent in treating various diseases, including cancer, infections, and neurological disorders.
Industry
Agriculture: Triazole derivatives are used in the development of pesticides and herbicides.
Pharmaceuticals: These compounds are key intermediates in the synthesis of various drugs.
Mechanism of Action
The mechanism of action of “N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include:
Enzymes: Inhibition of enzymes like cytochrome P450 or kinases.
Receptors: Binding to receptors such as G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Piperidine Derivatives: Compounds with piperidine rings and various functional groups.
Benzamide Derivatives: Compounds with benzamide moieties and different side chains.
Uniqueness
The uniqueness of “N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-12-17(2)14-20(13-16)28-15-21(25-26-28)23(30)27-10-8-19(9-11-27)24-22(29)18-6-4-3-5-7-18/h3-7,12-15,19H,8-11H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXYAQFOVAZGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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